

Application Notes and Protocols for the Quantification of R-4066 (Tamatinib)

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Compound of Interest

Compound Name: R-4066

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These application notes provide detailed methodologies for the quantitative analysis of **R-4066** (Tamatinib), the active metabolite of Fostamatinib, in biological matrices. The protocols described herein are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor. It is a prodrug that is rapidly converted to its active metabolite, **R-4066** (Tamatinib), by alkaline phosphatases in the intestine.[1][2] **R-4066** is a potent inhibitor of Syk, a key mediator of signal transduction in various immune cells, including B cells and macrophages.[3][4] By inhibiting Syk, **R-4066** modulates the inflammatory and autoimmune responses, making it a therapeutic agent for conditions such as chronic immune thrombocytopenia (ITP).

Accurate quantification of **R-4066** in biological samples is crucial for understanding its pharmacokinetic profile, establishing dose-response relationships, and ensuring its safe and effective use in clinical practice. This document outlines two primary analytical methods for the quantification of **R-4066**: a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a more accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Signaling Pathway of Fostamatinib and Syk Inhibition

Fostamatinib, through its active metabolite **R-4066**, exerts its therapeutic effect by inhibiting spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors (FcR).[5] Upon engagement of these receptors by their ligands (e.g., antigens or immunoglobulins), Syk is recruited to the receptor complex and becomes activated. Activated Syk then phosphorylates downstream effector molecules, initiating a signaling cascade that leads to cellular responses like proliferation, differentiation, and the production of inflammatory mediators.[6][7][8] **R-4066** competitively binds to the ATP-binding pocket of Syk, preventing its activation and subsequent downstream signaling.[8]

Caption: Fostamatinib is converted to **R-4066**, which inhibits Syk activation and downstream signaling.

Analytical Methods for R-4066 Quantification

UPLC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of **R-4066** in complex biological matrices, especially at low concentrations. The following protocol is based on a validated method for the determination of Tamatinib in rat plasma.[1][2][9]

Experimental Protocol

a. Sample Preparation (Liquid-Liquid Extraction)

- To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Ibrutinib at 1 µg/mL).
- Vortex the sample for 30 seconds.
- Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Vortex for 1 minute to ensure thorough mixing.

- Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.

b. Chromatographic Conditions

Parameter	Condition
Instrument	UPLC system coupled with a triple quadrupole mass spectrometer
Column	Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase	A: 10 mM Ammonium Acetate in Water; B: Acetonitrile
Gradient	Isocratic or gradient elution (e.g., 90% B)
Flow Rate	0.3 mL/min
Column Temp.	40°C
Injection Vol.	5 µL

c. Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	R-4066: m/z 471.1 → 122.0; IS (Ibrutinib): m/z 441.2 → 138.1
Collision Energy	Optimized for each transition
Capillary Voltage	3.0 kV
Source Temp.	150°C
Desolvation Temp.	350°C

Quantitative Data Summary (UPLC-MS/MS)

Parameter	Result
Linearity Range	0.1 - 1000 ng/mL ($r^2 > 0.99$)[1][2][9]
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[1][2][9]
Accuracy	Within $\pm 15\%$ of nominal concentration
Precision (CV%)	$\leq 15\%$
Recovery	$> 80\%$

HPLC-UV Method

While a specific validated HPLC-UV method for **R-4066** was not identified in the literature, a general method for tyrosine kinase inhibitors can be adapted.[10][11][12] This method is more widely accessible and can be suitable for applications where the high sensitivity of MS/MS is not required. Method development and validation are crucial when adapting this protocol.

Experimental Protocol

a. Sample Preparation (Protein Precipitation)

- To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex and inject into the HPLC system.

b. Chromatographic Conditions

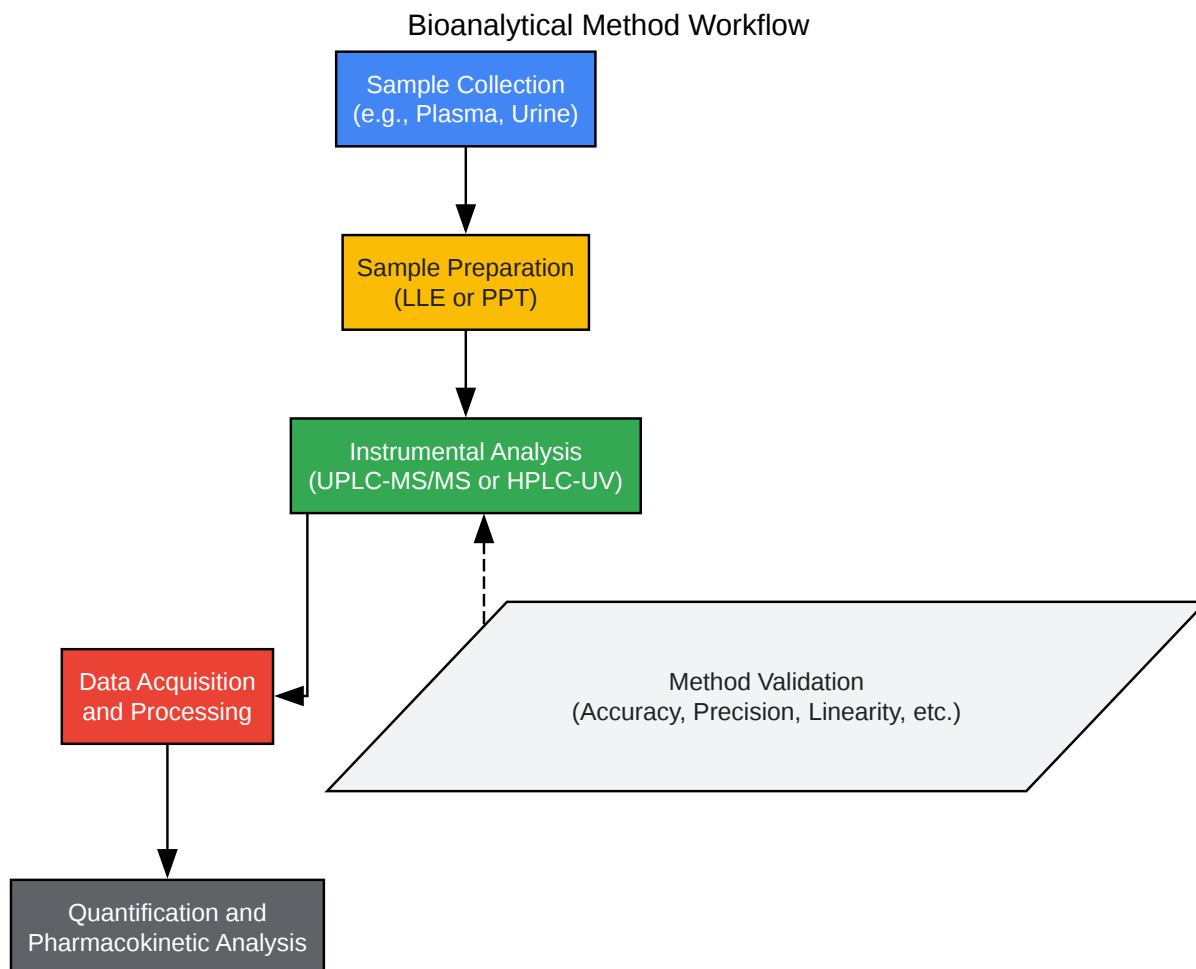
Parameter	Condition
Instrument	HPLC system with a UV/Vis detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
Flow Rate	1.0 mL/min
Column Temp.	30°C
Injection Vol.	20 µL
Detection λ	To be determined by UV scan of R-4066 (typically in the range of 250-350 nm)

Quantitative Data Summary (Adapted HPLC-UV)

Parameter	Expected Performance (Requires Validation)
Linearity Range	~10 - 5000 ng/mL
Lower Limit of Quantification (LLOQ)	~10-50 ng/mL [10] [11]
Accuracy	Within $\pm 15\%$ of nominal concentration
Precision (CV%)	$\leq 15\%$
Recovery	$> 70\%$

Experimental Workflow and Validation

The validation of any bioanalytical method is essential to ensure the reliability of the data. The following workflow outlines the key steps for method validation according to regulatory guidelines.



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Caption: A typical workflow for the bioanalytical quantification of a drug metabolite.

Method Validation Parameters:

- **Selectivity and Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Accuracy and Precision:** The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
- **Calibration Curve and Linearity:** The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used.

- Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
- Recovery: The efficiency of the extraction procedure.
- Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

Conclusion

The UPLC-MS/MS method provides a highly sensitive and specific approach for the quantification of **R-4066** in biological matrices, making it the preferred method for pharmacokinetic studies requiring low detection limits. The HPLC-UV method, while less sensitive, offers a viable and more accessible alternative for applications where higher concentrations of the analyte are expected. Regardless of the method chosen, thorough validation is imperative to ensure the generation of reliable and reproducible data for drug development and clinical research.

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